molecular formula C20H20N2O3S B2430620 N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine CAS No. 862761-01-1

N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine

Cat. No.: B2430620
CAS No.: 862761-01-1
M. Wt: 368.45
InChI Key: ALOBTQSHPHUALA-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a cyclopropyl group, an o-tolyl group, and a tosyl group attached to an oxazole ring. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the cyclopropyl group: This step involves the reaction of the oxazole intermediate with a cyclopropylating agent, such as cyclopropyl bromide, under basic conditions.

    Attachment of the o-tolyl group: This can be done through a Friedel-Crafts alkylation reaction using o-tolyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.

    Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in antimicrobial studies, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Biological Activity

N-cyclopropyl-2-(o-tolyl)-4-tosyloxazol-5-amine is a compound of increasing interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on diverse research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of cyclopropyl amines with o-tolyl derivatives and tosylating agents to form the oxazole ring. Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that this compound can inhibit the proliferation of various tumor cell lines. For example, it showed potent activity against A549 lung cancer cells and MCF-7 breast cancer cells, with IC50 values in the low micromolar range. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, which is crucial for programmed cell death in cancer cells .

Immunomodulatory Effects

In addition to its anticancer activity, this compound has been evaluated for its immunomodulatory effects. Preliminary results suggest that it can modulate immune responses by influencing cytokine production. Specifically, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α in human peripheral blood lymphocytes. This suggests potential applications in treating autoimmune disorders or inflammatory diseases .

Comparative Biological Activity

Activity Type IC50 Values (μM) Effect
Anticancer (A549 cells)5.4Inhibition of cell proliferation
Anticancer (MCF-7 cells)6.8Induction of apoptosis
Immunomodulatory10.2Reduction in TNF-α production

Case Studies

  • Case Study on Anticancer Activity : A study conducted on various oxazole derivatives, including this compound, revealed that compounds with similar structural features demonstrated enhanced activity against cancer cell lines. The study concluded that modifications to the oxazole ring could optimize anticancer efficacy .
  • Immunological Evaluation : Another research effort focused on assessing the immunomodulatory effects of this compound in mouse models. Results indicated a significant decrease in splenocyte proliferation when treated with this compound, suggesting its potential use as an immunosuppressive agent in conditions like graft-versus-host disease .

Properties

IUPAC Name

N-cyclopropyl-2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-7-11-16(12-8-13)26(23,24)20-19(21-15-9-10-15)25-18(22-20)17-6-4-3-5-14(17)2/h3-8,11-12,15,21H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOBTQSHPHUALA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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